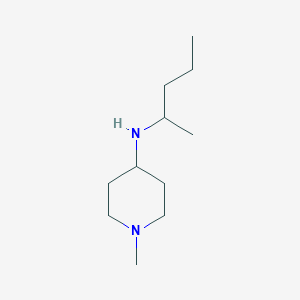
(1-Cyclopropylethyl)(2-phenylpropyl)amine
Übersicht
Beschreibung
“(1-Cyclopropylethyl)(2-phenylpropyl)amine” is a small molecule compound. It has a molecular formula of C14H21N and a molecular weight of 203.32 g/mol .
Synthesis Analysis
The synthesis of amines like “(1-Cyclopropylethyl)(2-phenylpropyl)amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of “(1-Cyclopropylethyl)(2-phenylpropyl)amine” consists of a cyclopropyl group attached to an ethyl group, and a phenyl group attached to a propyl group, with an amine functional group connecting these two parts .Chemical Reactions Analysis
Amines, including “(1-Cyclopropylethyl)(2-phenylpropyl)amine”, can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides, and elimination reactions to form alkenes .Wissenschaftliche Forschungsanwendungen
Chiroptical Properties and Enantioselective Gelation
Novel poly(phenylacetylene)s bearing β-cyclodextrin residues have been synthesized to investigate their chiroptical properties and response to chiral and achiral stimuli. These studies revealed that such polymers exhibit unique enantioselective gelation in response to the chirality of a chiral amine, forming hierarchical superstructured helical assemblies. This finding opens up possibilities for developing new materials with enantioselective properties for applications in chiral separation and sensor technologies (Maeda et al., 2011).
Ring-Opening Reactions and Synthesis of Bioactive Compounds
A mild procedure using Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described. This methodology allows for the preservation of enantiomeric purity and has been applied in the enantioselective synthesis of compounds like dual serotonin/norepinephrine reuptake inhibitors, demonstrating its utility in the synthesis of bioactive molecules (Lifchits & Charette, 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(13-6-4-3-5-7-13)10-15-12(2)14-8-9-14/h3-7,11-12,14-15H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKYYJDSKMOUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C1CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)(2-phenylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




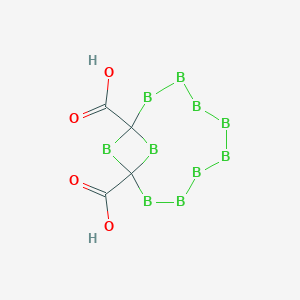
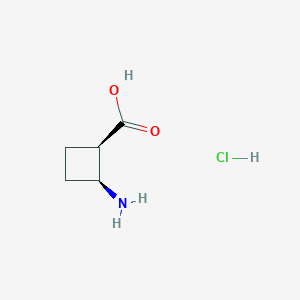
![{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1461977.png)
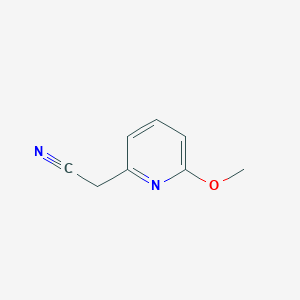
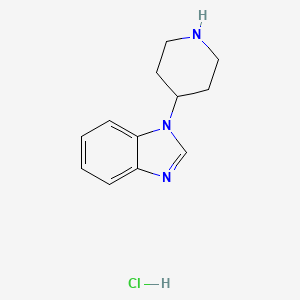
![[(E)-2-(3-Pyridinyl)vinyl]boronic acid](/img/structure/B1461980.png)
![1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine](/img/structure/B1461982.png)
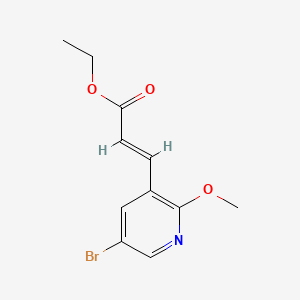
![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)



